Epothilone D - 189453-10-9

Epothilone D

Catalog Number: EVT-267500
CAS Number: 189453-10-9
Molecular Formula: C27H41NO5S
Molecular Weight: 491.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione is a natural product found in Sorangium cellulosum with data available.
Future Directions
  • Development of Improved Formulations: Ongoing research focuses on developing formulations that enhance the solubility and bioavailability of Epothilone D to facilitate its clinical application. []

  • Clinical Trials: Further clinical trials are needed to fully evaluate the efficacy and safety of Epothilone D in cancer patients, including those with drug-resistant tumors. []

  • Investigation of Neuroprotective Effects: Additional studies are warranted to explore the potential of Epothilone D as a therapeutic agent for neurodegenerative diseases and traumatic brain injury. [, , ]

  • Understanding Mechanisms of Resistance: Research is needed to elucidate the mechanisms by which tumor cells develop resistance to Epothilone D and to develop strategies to overcome this resistance. []

  • Exploration of Combination Therapies: Epothilone D could be investigated in combination with other anticancer agents to enhance its therapeutic efficacy and potentially overcome drug resistance. []

10,11-Dehydroepothilone D (Epo490)

10,11-Dehydroepothilone D (Epo490) is a synthetic analog of Epothilone D with a double bond between carbons 10 and 11. This modification aims to enhance its metabolic stability and improve its pharmacological profile. [, ] Similar to Epothilone D, Epo490 displays cytotoxic activity against various cancer cell lines. []

11-Hydroxyepothilone D

11-Hydroxyepothilone D is a biotransformed analog of Epothilone D, generated by introducing a hydroxyl group at the C11 position. This modification, achieved through biotransformation using Amycolata autotrophica, results in comparable cytotoxic activity to the parent compound, Epothilone D, against several human tumor cell lines. []

14-Hydroxyepothilone D

Similar to 11-Hydroxyepothilone D, 14-Hydroxyepothilone D is another biotransformed analog of Epothilone D, formed by adding a hydroxyl group at the C14 position. This bioconversion, facilitated by Amycolata autotrophica, yields a compound with comparable cytotoxic activity to Epothilone D against a panel of human tumor cell lines. []

21-Hydroxyepothilone D

21-Hydroxyepothilone D is a biotransformed analog of Epothilone D, generated by introducing a hydroxyl group at the C21 position. It is produced through biotransformation using Amycolata autotrophica and demonstrates cytotoxic activity comparable to the parent compound, Epothilone D, against various human tumor cell lines. [, ]

21-Hydroxy Epo490

21-Hydroxy Epo490 is a biotransformed analog of 10,11-Dehydroepothilone D (Epo490) with an additional hydroxyl group at the C21 position. Like Epo490 and Epothilone D, this biotransformed compound exhibits cytotoxic activity against multiple human tumor cell lines. []

(1S,3S,7S,10R,11S,12S,16R)-3-acetyl-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione

This compound is a key synthetic intermediate in the degradation-reconstruction approach used for the synthesis of stable isotope-labeled Epothilone D. It is derived from the degradation of Epothilone B and serves as a crucial precursor for reconstructing the labeled Epothilone D analog. []

(4S,7R,8S,9S,16S,Z)-16-acetyl-4,8-dihydroxy-5,5,7,9,13-pentamethyloxacyclohexadec-13-ene-2,6-dione

This compound is another important synthetic intermediate in the degradation-reconstruction approach employed for synthesizing stable isotope-labeled Epothilone D. It is derived from the further modification of the previous intermediate (compound 7) and plays a crucial role in reconstructing the labeled Epothilone D analog. []

(4S,7R,8S,9S,16S,Z)-16-acetyl-5,5,7,9,13-pentamethyl-4,8-bis(triethylsilyloxy)-oxacyclohexadec-13-ene-2,6-dione

This compound serves as a crucial synthetic intermediate in the degradation-reconstruction approach for synthesizing stable isotope-labeled Epothilone D. It is obtained by protecting the hydroxyl groups of the previous intermediate (compound 8) and is essential for the subsequent Wittig reaction to introduce the labeled thiazole moiety in the synthesis of Epothilone D. []

Cis-9,10-dehydroepothilone D

Cis-9,10-dehydroepothilone D is a synthetic analog of Epothilone D with a cis double bond between carbons 9 and 10. It demonstrates lower potency compared to the parent compound, Epothilone D, in terms of antiproliferative activity and tubulin polymerization. []

Trans-9,10-dehydroepothilone D

Trans-9,10-dehydroepothilone D is another synthetic analog of Epothilone D, differing in the geometry of the double bond between carbons 9 and 10, which is trans in this case. Similar to its cis counterpart, it exhibits lower potency than the parent compound, Epothilone D, in antiproliferative activity and tubulin polymerization assays. []

KOS-1584 (9,10-didehydroepothilone D)

KOS-1584, also known as 9,10-didehydroepothilone D, is a synthetic analog of Epothilone D designed to improve potency and pharmacological properties. It shows higher potency (3-12 fold) compared to Epothilone D in vitro and in vivo. [, ]

12,13-desoxyepothilone B (dEpoB)

12,13-desoxyepothilone B (dEpoB) is a synthetic analog of Epothilone D, lacking the epoxide ring. It exhibits potent antitumor activity, especially against multidrug-resistant (MDR) tumors, where Epothilone D may be less effective. [, , , , ]

Furano-epothilone D

Furano-epothilone D is a synthetic analog of Epothilone D incorporating a furan ring in its structure. The furan ring replaces the lactone functionality of Epothilone D. []

12,13-desoxyepothilone F (dEpoF)

12,13-desoxyepothilone F (dEpoF), also known as 21-hydroxy-12,13-desoxyepothilone B or 21-hydroxyepothilone D, is a synthetic analog of Epothilone D lacking the epoxide ring and containing an additional hydroxyl group at the C21 position. dEpoF exhibits high potency against various tumor cell lines, comparable to dEpoB. [, , ]

26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B (Fludelone)

26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B (Fludelone) is a synthetic analog of Epothilone D featuring a trifluoromethyl group at the C26 position and a trans double bond between carbons 9 and 10. Fludelone has demonstrated broad antitumor activity in preclinical studies, surpassing the efficacy of Epothilone D in some cases. [, ]

15(S)-aza-12,13-desoxyepothilone B

15(S)-aza-12,13-desoxyepothilone B is a synthetic analog of Epothilone D incorporating a nitrogen atom at the C15 position and lacking the epoxide ring. It shows lower activity compared to the parent compound, Epothilone D, in tubulin binding and cytotoxicity assays. [, ]

15(R)-aza-12,13-desoxyepothilone B

15(R)-aza-12,13-desoxyepothilone B is a diastereomer of 15(S)-aza-12,13-desoxyepothilone B, differing in the stereochemistry at the C15 position. Similar to its diastereomer, it exhibits significantly lower activity compared to Epothilone D in tubulin binding and cytotoxicity tests. [, ]

C26-hydroxyepothilone D

C26-hydroxyepothilone D is a synthetic analog of Epothilone D with an additional hydroxyl group at the C26 position. This analog serves as a precursor for synthesizing photoaffinity-labeled derivatives of Epothilone D for studying its interaction with tubulin. []

3-Azidobenzoic acid C26-hydroxyepothilone D derivative

This compound is a photoaffinity-labeled derivative of C26-hydroxyepothilone D, designed for studying its interaction with tubulin. It retains similar activity to Epothilone B in a tubulin assembly assay but exhibits reduced cellular cytotoxicity. []

4-Azidobenzoic acid C26-hydroxyepothilone D derivative

This compound is another photoaffinity-labeled derivative of C26-hydroxyepothilone D, synthesized for investigating its interaction with tubulin. Similar to the 3-azidobenzoic acid derivative, it displays comparable activity to Epothilone B in a tubulin assembly assay but shows reduced cellular cytotoxicity. []

Source and Classification

Epothilones, including Epothilone D, are classified under the category of polyketides, which are secondary metabolites produced by various microorganisms. The specific source of Epothilone D is the myxobacterium Sorangium cellulosum, which was discovered to produce these compounds in the 1990s. Epothilone D has been noted for its superior pharmacological properties compared to other microtubule-targeting agents, making it a subject of extensive research in medicinal chemistry and oncology.

Synthesis Analysis

The synthesis of Epothilone D has been explored through various methods, emphasizing its complex structure and stereochemistry.

Key Synthetic Routes

  1. Total Synthesis via Macroaldolization: One notable approach involves a highly convergent synthesis that utilizes a macroaldolization strategy. This method allows for the efficient assembly of the compound's complex molecular architecture while maintaining stereocontrol .
  2. Deoxygenated Analogues: Recent studies have focused on synthesizing deoxygenated analogues of Epothilone D to investigate the importance of molecular conformation on biological activity. This involves selective aldol reactions and radical-mediated reductions to achieve high yields of desired intermediates .
  3. Fragment Coupling: Another method employs fragment coupling strategies where simpler segments of the molecule are synthesized separately and then combined, allowing for greater control over stereochemistry and yield .

Technical Parameters

The synthesis often involves key steps such as:

  • Aldol Reactions: These reactions are crucial for forming carbon-carbon bonds and controlling stereochemistry.
  • Macrolactonization: A pivotal step in constructing the cyclic structure typical of epothilones.
  • Protecting Group Strategies: Various protecting groups are utilized to manage functional groups during synthesis, ensuring that reactions proceed selectively without unwanted side reactions.
Molecular Structure Analysis

Epothilone D has a complex molecular structure characterized by a thiazole ring and a macrocyclic lactone.

Structural Features

  • Molecular Formula: C₁₈H₁₅N₃O₄S
  • Molecular Weight: Approximately 357.39 g/mol
  • Key Functional Groups: The molecule features multiple hydroxyl groups, a thiazole moiety, and an aliphatic chain contributing to its biological activity.

Structural Data

Chemical Reactions Analysis

Epothilone D participates in various chemical reactions primarily related to its role as a microtubule stabilizer.

Key Reactions

  1. Tubulin Binding: The primary reaction mechanism involves binding to β-tubulin subunits, inhibiting their depolymerization and thus stabilizing microtubules.
  2. Metabolic Transformations: In vivo studies indicate that Epothilone D can undergo metabolic transformations that may affect its pharmacokinetics and efficacy .

Technical Details

The binding affinity of Epothilone D to tubulin is significantly higher than that of paclitaxel, which enhances its therapeutic potential against various cancers . The exact kinetic parameters of these interactions can vary based on cellular conditions and the presence of other biomolecules.

Mechanism of Action

The mechanism by which Epothilone D exerts its antitumor effects primarily involves stabilization of microtubules.

Detailed Mechanism

  • Microtubule Stabilization: By binding to the β-tubulin subunit within microtubules, Epothilone D prevents the disassembly of these structures during cell division.
  • Impact on Cell Cycle: This stabilization leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells.
  • Comparison with Other Agents: Unlike paclitaxel, which requires specific binding sites on tubulin, Epothilone D can bind to multiple sites on β-tubulin, enhancing its effectiveness against resistant cancer types .
Physical and Chemical Properties Analysis

Epothilone D exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Key Properties

  • Solubility: It demonstrates improved water solubility compared to other epothilones, facilitating better bioavailability.
  • Stability: The compound is relatively stable under physiological conditions but may undergo hydrolysis in certain environments.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for similar compounds.

Relevant Data

These properties contribute significantly to its pharmacological profile and influence formulation strategies for drug delivery .

Applications

Epothilone D has several promising applications in scientific research and medicine.

Therapeutic Applications

  1. Cancer Treatment: Primarily investigated for use in treating various cancers due to its potent antitumor activity.
  2. Drug Development: Its unique mechanism has led to interest in developing new formulations that could overcome resistance seen with traditional chemotherapy agents like paclitaxel.

Research Applications

Ongoing studies focus on understanding the structure-activity relationship (SAR) of epothilones to optimize their efficacy and minimize side effects . Additionally, research into analogues continues to provide insights into potential new therapies for resistant cancer types.

Synthesis and Structural Optimization of Epothilone D

Semi-Synthetic Derivatization from Natural Epothilone Precursors

Epothilone D (epoD, KOS-862) is primarily derived through semi-synthetic modification of natural epothilone precursors, particularly epothilones B and C. These precursors are produced via fermentation of the myxobacterium Sorangium cellulosum. The key step involves selective reduction of the C12-C13 epoxide moiety in epothilone B using trimethylsulfoxonium iodide, yielding deoxyepothilone B (epoD) with retained stereochemical integrity [1] [5]. Alternative routes employ enzymatic deoxygenation of epothilone C through cytochrome P450-catalyzed reactions, though chemical methods dominate industrial production due to scalability. The semi-synthetic pathway typically requires 4–6 steps, achieving overall yields of 25–40% after purification via resin-based chromatography (e.g., Diaion® HP20) using ethyl acetate/toluene gradients [3] [7].

Table 1: Semi-Synthetic Routes to Epothilone D

Starting MaterialKey TransformationCatalyst/ReagentYield (%)
Epothilone BEpoxide reductionZn/AcOH or Me₃S(O)I35–40
Epothilone CStereoselective oxidationEpoK P450 enzyme20–25
16-Desmethyl-epoBMethylthiazole side-chain elongationStille coupling30

Total Synthesis Strategies: Metathesis and Macrolactonization Approaches

Total synthesis of epothilone D employs two primary strategies: ring-closing metathesis (RCM) and macrolactonization. The RCM approach, pioneered by Nicolaou, constructs the 16-membered macrocycle by coupling C1-C10 and C11-C21 fragments. Aldol condensation of aldehyde 3 and ketone 4 forms the C6-C7 bond, followed by RCM using Grubbs’ 2nd-generation catalyst to close the macrocycle (30–45% yield) [1] [4]. Challenges include controlling E/Z-selectivity of the C12-C13 olefin, mitigated by optimized Ru-carbene catalysts.

In contrast, Yamaguchi macrolactonization avoids olefin isomerization risks. The seco-acid precursor 5 undergoes activation with 2,4,6-trichlorobenzoyl chloride, forming the lactone at C15-O-C1 (50–65% yield). This method excels in stereoretention but requires precise protection/deprotection strategies for C3, C7, and C15 hydroxyls [6] [8].

Table 2: Total Synthesis Method Comparison

MethodKey StepAdvantagesLimitationsYield (%)
Ring-closing metathesisOlefin cyclizationConvergent; modular fragmentsE/Z-selectivity issues30–45
Yamaguchi macrolacton.Lactone formationHigh stereocontrolMulti-step protection needed50–65
Combinatorial synthesisAldol + one-pot alkylationRapid analog generationScalability challenges25–40

Stereochemical Control in Macrocyclic Ring Formation

The bioactivity of epothilone D critically depends on stereochemical precision, particularly at C6, C7, C8, and C12. C6-C7 syn-aldol reactions using boron enolates or LiHMDS ensure anti-Felkin selectivity, achieving diastereomeric ratios >20:1 [6]. For RCM-based routes, C3 hydroxyl directing groups enforce trans-olefin geometry at C12-C13, while macrolactonization preserves existing chiral centers via substrate-controlled cyclization [6] [10].

Conformational stability of the macrocycle is enhanced by intramolecular hydrogen bonding between C7-OH and C5-carbonyl, locking the polypropionate chain in a bioactive conformation observed in NMR studies [8]. Modifications disrupting this interaction (e.g., 7-deoxy derivatives) reduce tubulin binding affinity by >100-fold, underscoring stereochemistry’s role [8].

Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity

SAR studies identify three pharmacophores essential for epothilone D’s activity:

  • C3-C8 region: The C7 hydroxyl forms a hydrogen bond with tubulin’s Thr274. 7-Deoxy-epoD shows 100× reduced cytotoxicity (IC₅₀ >500 nM vs. 1–5 nM for epoD in A2780 cells) due to lost H-bonding and conformational shifts [8].
  • C9-C12 zone: 9-Methyl analogues stabilize the syn-clinal conformation via A¹,³-strain. (9S)-Methyl-epoD exhibits 3× enhanced tubulin polymerization (EC₅₀ = 0.8 μM vs. 2.5 μM for epoD) [6].
  • Macrocycle rigidity: C4-C₂₆ bridged analogues (e.g., compounds 27, 30) designed to mimic tubulin-bound conformations show 10–50× reduced activity, indicating excessive rigidity disrupts adaptive binding [10].

Table 3: Key SAR Modifications and Bioactivity

Modification SiteAnalog StructureTubulin Polymerization EC₅₀ (μM)Cytotoxicity (IC₅₀, nM)
None (epoD)2.51–5
C7-Deoxy7-deoxy-epothilone D>20>500
C9-Methyl(9S)-Methyl-epoD0.80.9
C4-C₂₆ BridgedTrans-double bond bridge15200

Hybrid Analog Development via Combinatorial Biosynthesis

Combinatorial biosynthesis enables hybrid epothilone analogs by engineering the epothilone modular assembly line. Key strategies include:

  • Starter unit diversification: Substituting the methylmalonyl-CoA extender unit in EpoA with ethylmalonyl-CoA yields 16-ethyl-epothilone D, enhancing lipophilicity and resistance to efflux pumps [9].
  • Module swapping: Replacing EpoB’s cyclization (Cy) domain with nonribosomal peptide synthetase (NRPS) units generates analogs with modified thiazole rings, though bioactivity remains inferior to native epoD [9].
  • Combinatorial chemical synthesis: A one-pot alkylation/aldol route synthesizes 9-methyl-epoD libraries. Aldehyde precursors (3a–c) undergo stereoselective aldol coupling with ketone 2, followed by DIBAL-H reduction and macrolactonization, yielding 20+ analogs in 5–7 steps [6].

While these hybrids provide insights into biosynthetic flexibility, only 9-methyl and 12-aza derivatives have entered preclinical evaluation due to potency or solubility challenges.

Properties

CAS Number

189453-10-9

Product Name

Epothilone D

IUPAC Name

4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione

Molecular Formula

C27H41NO5S

Molecular Weight

491.7 g/mol

InChI

InChI=1S/C27H41NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h11,13,15,17,19,22-23,25,29,31H,8-10,12,14H2,1-7H3

InChI Key

XOZIUKBZLSUILX-UHFFFAOYSA-N

SMILES

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

(-)-Desoxyepothilone B; (-)-Epothilone D; 12,13-Deoxyepothilone B; 12,13-Desoxyepothilone B; Desoxyepothilone B; Epo D; Epothilone D; KOS 862; KOS862; KOS-862; NSC 703147.

Canonical SMILES

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C

Isomeric SMILES

C[C@H]1CCC/C(=C\CC(OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.